![molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[320]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the acetyloxy and methyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.
Comparación Con Compuestos Similares
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: A closely related compound with a similar bicyclic structure but lacking the acetyloxy and methyl groups.
6-Methyl-6-azabicyclo[3.2.0]heptan-7-one: Another related compound with a methyl group but without the acetyloxy group.
Uniqueness
The presence of both the acetyloxy and methyl groups in 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) imparts unique chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate |
InChI |
InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
Clave InChI |
BUUNFHAWUAEVMH-RNJXMRFFSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C |
SMILES canónico |
CC(=O)OC1CC2C(C1)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


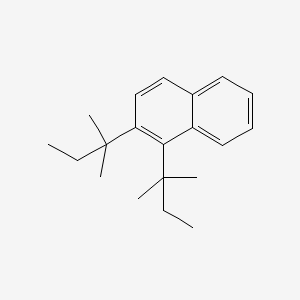
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
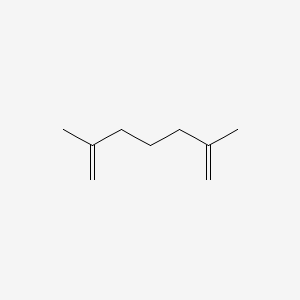

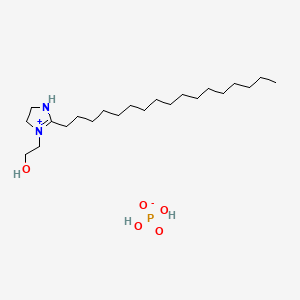
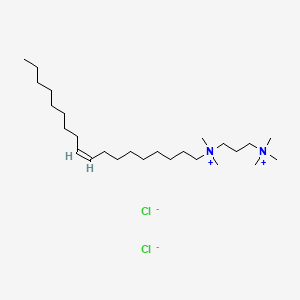


![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
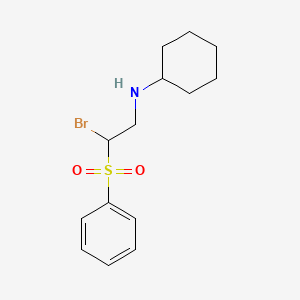
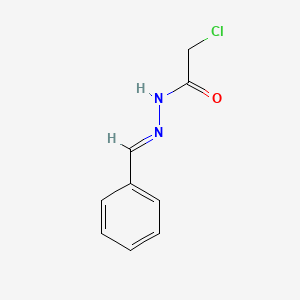
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)


